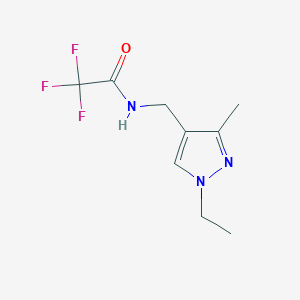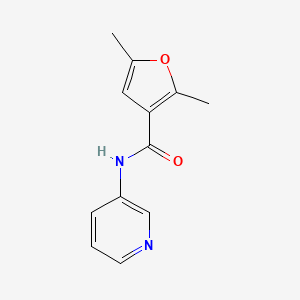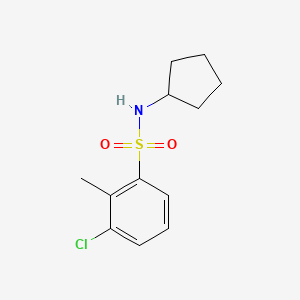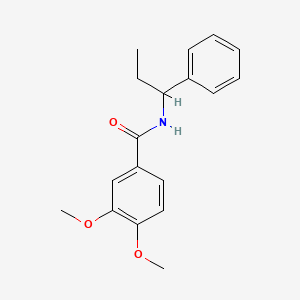![molecular formula C27H26N2O B10974391 2-phenyl-N-[1-(4-propylphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B10974391.png)
2-phenyl-N-[1-(4-propylphenyl)ethyl]quinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenyl-N-[1-(4-propylphenyl)ethyl]quinoline-4-carboxamide is a synthetic organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . This particular compound has garnered interest due to its potential antibacterial properties and its role in various scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-[1-(4-propylphenyl)ethyl]quinoline-4-carboxamide typically involves multiple steps starting from aniline, 2-nitrobenzaldehyde, and pyruvic acid. The process includes the Doebner reaction, amidation, reduction, acylation, and amination . The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve green and sustainable chemistry approaches. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . Such methods aim to reduce the environmental impact and improve the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-phenyl-N-[1-(4-propylphenyl)ethyl]quinoline-4-carboxamide undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, acetic acid, and dichloromethane . The reaction conditions vary depending on the desired product and may involve specific temperatures, pressures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more hydrogenated derivatives .
Wissenschaftliche Forschungsanwendungen
2-phenyl-N-[1-(4-propylphenyl)ethyl]quinoline-4-carboxamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-phenyl-N-[1-(4-propylphenyl)ethyl]quinoline-4-carboxamide involves its interaction with bacterial cell membranes and enzymes. The compound likely disrupts bacterial cell wall synthesis or inhibits essential bacterial enzymes, leading to cell death . The exact molecular targets and pathways involved are still under investigation, but its lipophilicity and ability to penetrate bacterial cells are key factors in its antibacterial activity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen umfassen andere Chinolinderivate wie:
- 2-Phenyl-chinolin-4-carbonsäure
- 2-Phenyl-chinolin-4-carboxamid
- 2-Phenyl-chinolin-4-carboxylat
Einzigartigkeit
2-Phenyl-N-[1-(4-Propylphenyl)ethyl]chinolin-4-carboxamid ist aufgrund seiner spezifischen Strukturmerkmale einzigartig, wie z. B. der Propylphenylgruppe und der Chinolincarboxamid-Einheit. Diese Merkmale tragen zu seinen besonderen chemischen Eigenschaften und potenziellen biologischen Aktivitäten bei . Seine höhere Lipophilie im Vergleich zu ähnlichen Verbindungen kann seine antibakterielle Aktivität verbessern und es zu einem effektiveren Kandidaten für die Medikamentenentwicklung machen .
Eigenschaften
Molekularformel |
C27H26N2O |
|---|---|
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
2-phenyl-N-[1-(4-propylphenyl)ethyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C27H26N2O/c1-3-9-20-14-16-21(17-15-20)19(2)28-27(30)24-18-26(22-10-5-4-6-11-22)29-25-13-8-7-12-23(24)25/h4-8,10-19H,3,9H2,1-2H3,(H,28,30) |
InChI-Schlüssel |
YHMZCGPJSVDFDL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC=C(C=C1)C(C)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide](/img/structure/B10974332.png)

![Methyl 3-{[(3,4-dichlorophenyl)carbamoyl]amino}-4-methylbenzoate](/img/structure/B10974336.png)
![2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B10974338.png)

![N-(4-{[(3-methoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B10974345.png)

![(3,4-Dichloro-1-benzothiophen-2-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B10974359.png)

![N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethoxybenzamide](/img/structure/B10974379.png)
![4-bromo-1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B10974380.png)
![N-(2,1,3-benzoxadiazol-4-yl)-2-[4-(2-methylpropyl)piperazin-1-yl]acetamide](/img/structure/B10974383.png)
